

Application Notes and Protocols for FDW028-Induced B7-H3 Lysosomal Degradation

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Compound of Interest

Compound Name: FDW028

Cat. No.: B14983525

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Introduction

FDW028 is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).^{[1][2][3]} This compound has demonstrated significant anti-tumor activity, particularly in metastatic colorectal cancer, by inducing the lysosomal degradation of the immune checkpoint molecule B7-H3 (also known as CD276).^{[1][4]} These application notes provide an overview of the mechanism of action, key experimental data, and detailed protocols for studying the effects of **FDW028** on B7-H3 degradation.

The mechanism hinges on **FDW028**'s inhibition of FUT8, which is responsible for the core fucosylation of B7-H3.^{[1][5]} Inhibition of this process leads to defucosylated B7-H3. This altered glycosylation exposes a recognition motif that is bound by Heat Shock Protein Family A Member 8 (HSPA8, also known as HSC70).^[1] Subsequently, HSC70 targets the defucosylated B7-H3 to the lysosome for degradation via the chaperone-mediated autophagy (CMA) pathway, involving the lysosomal receptor LAMP2A.^{[1][6]} This targeted degradation of B7-H3 leads to the suppression of downstream signaling pathways, such as the AKT/mTOR pathway, thereby inhibiting cancer cell proliferation and migration.^{[2][6]}

Data Presentation

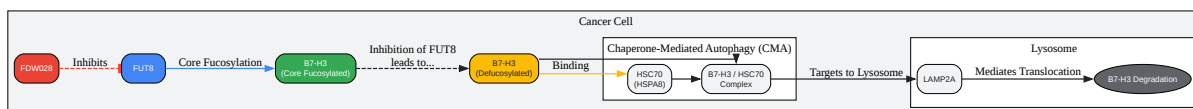
Table 1: In Vitro Efficacy of FDW028 in Colorectal Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value	Reference
SW480	Colorectal Cancer	IC50 (72h)	5.95 μ M	[3]
HCT-8	Colorectal Cancer	IC50 (72h)	23.78 μ M	[3]

Table 2: Key Molecular Interactions in FDW028-Mediated B7-H3 Degradation

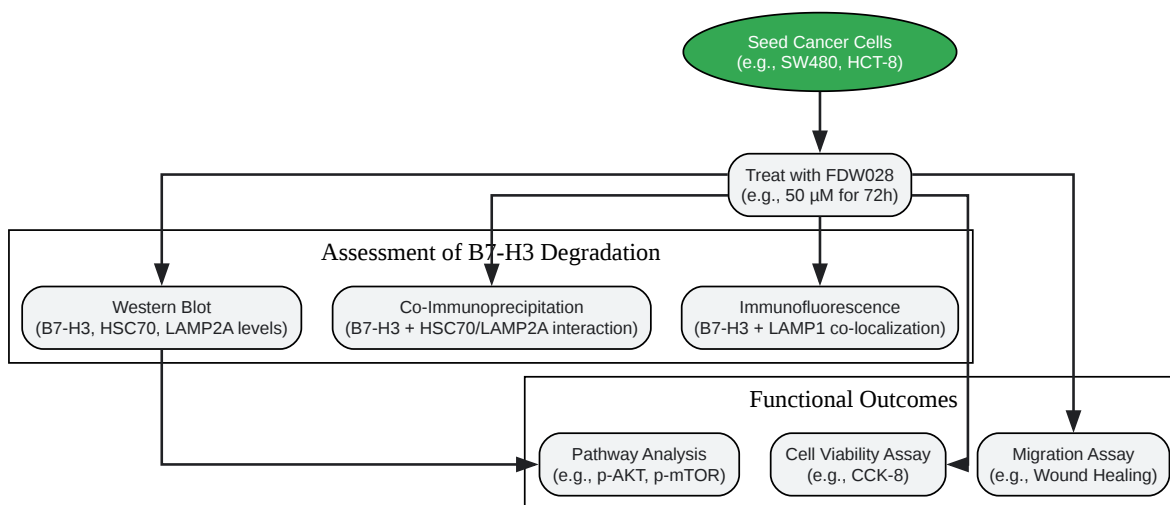
Treatment	Interacting Proteins	Observation	Implication	Reference
FDW028	B7-H3 and HSC70	Increased Interaction	FDW028 promotes the binding of the chaperone protein HSC70 to B7-H3.	[1][6]
FDW028	B7-H3 and LAMP2A	Increased Interaction	FDW028 facilitates the delivery of the B7-H3/HSC70 complex to the lysosomal receptor LAMP2A.	[1][6]
FDW028	B7-H3 and LAMP1	Increased Co-localization	FDW028 promotes the trafficking of B7-H3 to the lysosome.	[3][6]

Mandatory Visualizations



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Caption: Mechanism of **FDW028**-induced B7-H3 degradation.



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